molecular formula C8H13N3O2 B13069542 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13069542
M. Wt: 183.21 g/mol
InChI Key: JXRZPBZBEVTPSC-UHFFFAOYSA-N
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Description

2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable precursor to introduce the amino and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid .

Uniqueness

What sets 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-3-4-11(10-6)5-8(2,9)7(12)13/h3-4H,5,9H2,1-2H3,(H,12,13)

InChI Key

JXRZPBZBEVTPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)(C(=O)O)N

Origin of Product

United States

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